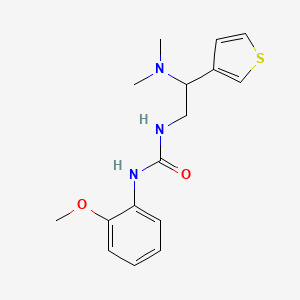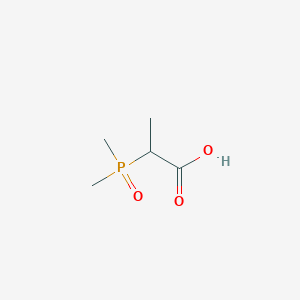
2-Dimethylphosphorylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylphosphorylpropanoic acid is an organic compound with the molecular formula C5H11O3P It is characterized by the presence of a phosphoryl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylpropanoic acid typically involves the reaction of propanoic acid derivatives with dimethylphosphorylating agents. One common method includes the condensation of propanoic acid with dimethylphosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphoryl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2-Dimethylphosphorylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Aplicaciones Científicas De Investigación
2-Dimethylphosphorylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for phosphoryl group interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting phosphoryl-related pathways.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Dimethylphosphorylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors that recognize phosphoryl groups. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing processes like phosphorylation and dephosphorylation. These interactions are crucial in regulating cellular functions and metabolic activities.
Comparación Con Compuestos Similares
- 2-Dimethylphosphorylbutanoic acid
- 2-Dimethylphosphorylpentanoic acid
- 2-Dimethylphosphorylhexanoic acid
Comparison: Compared to its analogs, 2-Dimethylphosphorylpropanoic acid is unique due to its specific chain length and the positioning of the phosphoryl group. This structural difference influences its reactivity and interaction with other molecules, making it distinct in its applications and effects.
Propiedades
IUPAC Name |
2-dimethylphosphorylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4(5(6)7)9(2,3)8/h4H,1-3H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGPTFRGDKAABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)
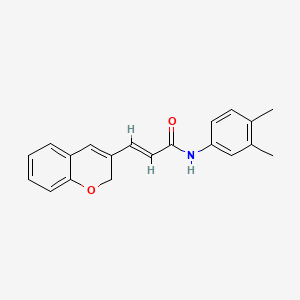
![(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2932980.png)
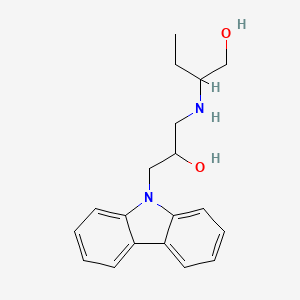
![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)
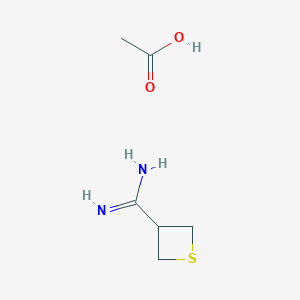
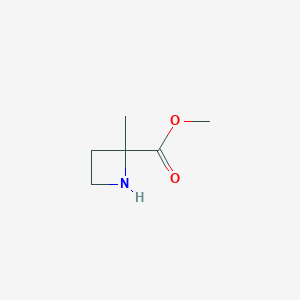
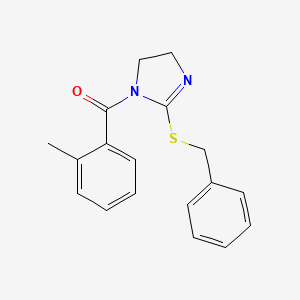
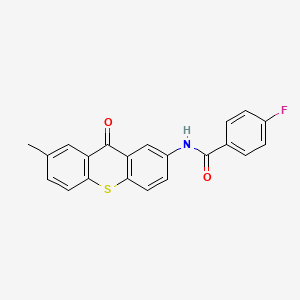
![6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline](/img/structure/B2932991.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2932992.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![3-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2932995.png)
